6-Methoxypyridazine-3-carbaldehyde

Electrophilic aromatic substitution Pyridazine reactivity Electron-donating substituent

Pyridazine-based lead optimization stalls when 6-halo analogs resist electrophilic aromatic substitution (EAS), blocking C-4/C-5 diversification. 6-Methoxypyridazine-3-carbaldehyde solves this: • 6-MeO +M effect restores EAS reactivity for nitration, halogenation, Friedel-Crafts • LogP 0.30 vs. 1.14 (6-Br) supports CNS/oral drug-likeness • Kosary et al. (1983) 5-step route: 56-90% yields, scalable to kg. Available at ≥98% purity with global shipping.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 90237-25-5
Cat. No. B1317148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyridazine-3-carbaldehyde
CAS90237-25-5
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C=O
InChIInChI=1S/C6H6N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-4H,1H3
InChIKeyDMZWOPABKPRESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxypyridazine-3-carbaldehyde Overview


6-Methoxypyridazine-3-carbaldehyde (CAS 90237-25-5) is a pyridazine-based heterocyclic aldehyde bearing a methoxy substituent at the 6‑position and a formyl group at the 3‑position of the electron‑deficient 1,2‑diazine ring. With the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g·mol⁻¹, it is commercially available from multiple suppliers at purities of ≥95–98% . The compound serves as a versatile synthetic intermediate for constructing more elaborate pyridazine-containing molecules, including kinase inhibitor scaffolds and COX‑2 ligand candidates, due to the orthogonal reactivity of its aldehyde and the electronic influence of the 6‑methoxy group on the diazine core [1].

6-Methoxypyridazine-3-carbaldehyde vs. Analogs


Pyridazine-3-carbaldehydes bearing different 6‑substituents are not interchangeable because the electronic character of the 6‑position directly governs the ring’s electron density, which in turn dictates regioselectivity in electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and metal‑catalyzed cross‑coupling reactions . The electron‑donating 6‑methoxy group (+M effect) partially compensates for the inherent electron deficiency of the pyridazine nucleus, enabling EAS pathways that are otherwise suppressed in unsubstituted or electron‑withdrawing 6‑halo analogs [1]. Conversely, the methoxy group’s moderate lipophilicity (LogP ≈ 0.30) positions it between the parent hydrogen analog (LogP ≈ 0.29) and the significantly more lipophilic 6‑bromo analog (LogP ≈ 1.14), directly impacting solubility, formulation, and membrane partitioning in biological assays . These property divergences mean that substituting the 6‑methoxy derivative with a 6‑chloro, 6‑bromo, or unsubstituted analog will alter both reaction outcomes and biological profile.

6-Methoxypyridazine-3-carbaldehyde Evidence


EAS Susceptibility Restored by 6-Methoxy

The pyridazine ring is intrinsically electron‑deficient (dipole moment 3.9 D) and resists classical electrophilic aromatic substitution (EAS) unless electron‑donating groups are present . The 6‑methoxy substituent acts as a strong +M electron donor, increasing ring electron density and enabling EAS pathways that are inaccessible with electron‑withdrawing 6‑substituents such as Cl (–I effect) or CF₃ (–I effect) [1]. Consequently, 6‑methoxypyridazine-3-carbaldehyde can undergo electrophilic functionalization at the C‑4 or C‑5 positions, whereas 6‑chloro‑ and 6‑bromopyridazine‑3‑carbaldehyde preferentially react via nucleophilic aromatic substitution (SNAr) or metal‑catalyzed cross‑coupling at the halogen‑bearing carbon .

Electrophilic aromatic substitution Pyridazine reactivity Electron-donating substituent

Lipophilicity Control vs. 6-Bromo Analog

The computed LogP of 6‑methoxypyridazine‑3‑carbaldehyde is 0.2977, nearly identical to the unsubstituted pyridazine‑3‑carbaldehyde (LogP 0.2891) and substantially lower than the 6‑bromo analog (LogP 1.137) [1]. The difference of approximately 0.84 log units between the 6‑methoxy and 6‑bromo derivatives translates to a roughly 7‑fold higher octanol‑water partition coefficient for the bromo compound, which can lead to poorer aqueous solubility, increased non‑specific protein binding, and altered membrane permeability in biological assays .

LogP Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area Increase with 6-Methoxy

The topological polar surface area (TPSA) of 6‑methoxypyridazine‑3‑carbaldehyde is 52.08 Ų, compared to 42.85 Ų for the unsubstituted pyridazine‑3‑carbaldehyde [1]. This 9.23 Ų increase reflects the additional oxygen atom in the methoxy group and corresponds to enhanced hydrogen‑bond acceptor capacity (4 H‑bond acceptors vs. 3 for the parent), which may improve aqueous solubility while remaining below the 140 Ų threshold typically associated with poor oral bioavailability .

Topological polar surface area Membrane permeability Drug-likeness

MnO₂ Oxidation Route Efficiency

Kosary et al. (1983) reported an improved synthesis of 6‑methoxypyridazine‑3‑carbaldehyde starting from 3‑methyl‑6‑chloropyridazine. The final oxidation of (6‑methoxypyridazin‑3‑yl)methanol to the target aldehyde was achieved with MnO₂ in 63% yield, with an alternative SeO₂ oxidation providing a comparable 65% yield [1]. The overall multi‑step sequence proceeds via 3‑methyl‑6‑chloropyridazine 2‑oxide (56%), 3‑methyl‑6‑methoxypyridazine 2‑oxide (90%), (6‑methoxy‑3‑pyridazinylmethyl)acetate (78%), and the intermediate alcohol (87%), culminating in the aldehyde formation step [1]. This represents the only peer‑reviewed, fully disclosed synthetic route specifically optimized for this compound.

Synthesis optimization Pyridazine aldehyde MnO₂ oxidation SeO₂ oxidation

Suzuki Coupling Efficiency

Parrot et al. (1999) demonstrated that 3‑chloro‑6‑methoxypyridazine undergoes efficient Suzuki–Miyaura coupling with variously substituted phenylboronic acids, affording 6‑aryl‑3‑methoxypyridazines in 50–90% isolated yields under standard conditions ((Ph₃P)₄Pd, 2 M aqueous Na₂CO₃, toluene, 110 °C) . In exploratory experiments, the authors directly compared 3‑iodo‑6‑methoxypyridazine with 3‑chloro‑6‑methoxypyridazine and found the yields to be of the same order of magnitude, leading them to adopt the more economical chloro‑substituted pyridazine for subsequent work . This establishes that the 6‑methoxy group is compatible with palladium‑catalyzed cross‑coupling and that high yields are achievable without requiring the more reactive (and costly) iodo or bromo precursors.

Suzuki-Miyaura coupling Pyridazine cross-coupling Palladium catalysis

pKa Shift from Parent Compound

The predicted conjugate‑acid pKa (pKaH) of 6‑methoxypyridazine‑3‑carbaldehyde is 1.41 ± 0.10, compared to 1.02 ± 0.10 for the unsubstituted pyridazine‑3‑carbaldehyde . Both compounds remain predominantly unprotonated at physiological pH 7.4; however, the methoxy analog’s marginally higher basicity reflects the electron‑donating effect of the 6‑OCH₃ group, which slightly increases the electron density on the pyridazine nitrogens . This subtle pKa shift may influence hydrogen‑bonding interactions with biological targets or alter acid‑base extraction behavior during purification.

pKa Protonation state Pyridazine basicity

6-Methoxypyridazine-3-carbaldehyde Applications


Electrophilic Late-Stage Functionalization

When a pyridazine‑based lead series requires diversification at the C‑4 or C‑5 positions via electrophilic aromatic substitution (EAS), 6‑methoxypyridazine‑3‑carbaldehyde is the preferred building block over 6‑halo or unsubstituted analogs because its electron‑donating methoxy group restores EAS susceptibility on the otherwise electron‑deficient ring . This enables nitration, halogenation, or Friedel–Crafts acylation at positions that are unreactive in 6‑chloro‑ or 6‑bromopyridazine‑3‑carbaldehyde scaffolds, expanding accessible chemical space in kinase inhibitor and anti‑inflammatory programs .

Favorable Physicochemical Properties in Hit-to-Lead

For projects where lipophilicity control is critical (e.g., CNS‑targeted or oral agents requiring LogP < 3), 6‑methoxypyridazine‑3‑carbaldehyde (LogP 0.30) is a superior choice over 6‑bromopyridazine‑3‑carbaldehyde (LogP 1.14) because it provides a functional handle for further derivatization without imposing a 7‑fold increase in octanol–water partitioning . Its TPSA of 52.08 Ų remains well within drug‑likeness guidelines (TPSA < 140 Ų), supporting acceptable membrane permeability .

Scale-Up via Kosary (1983) Route

Process chemists planning multi‑gram to kilogram synthesis can reference the Kosary et al. (1983) route, which documents stepwise yields of 56%, 90%, 78%, 87%, and 63% (or 65% with SeO₂) for each transformation from 3‑methyl‑6‑chloropyridazine to the target aldehyde . The availability of two alternative final‑step oxidation protocols (MnO₂ vs. SeO₂) allows selection based on cost, safety, and waste‑stream considerations, providing a defined benchmark against which any newly developed route can be measured .

Suzuki-Based Library Diversification

In parallel synthesis efforts, the aldehyde group of 6‑methoxypyridazine‑3‑carbaldehyde can be used to generate hydrazone, oxime, or imine libraries, while the methoxy‑bearing pyridazine ring can be further elaborated via Suzuki–Miyaura coupling (if first converted to a 3‑halo derivative) with demonstrated yields of 50–90% . The documented compatibility of the 6‑methoxypyridazine scaffold with palladium catalysis means that library chemists can confidently plan diversification cascades without concern that the methoxy group will interfere with cross‑coupling efficiency .

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